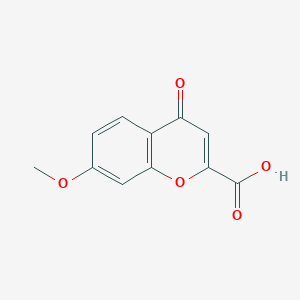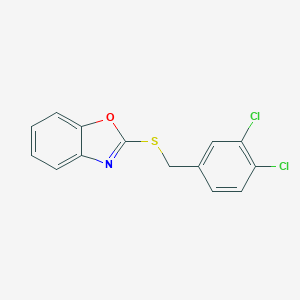![molecular formula C22H16Cl2N2S2 B427759 2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline](/img/structure/B427759.png)
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline is a chemical compound with the molecular formula C22H16Cl2N2S2 and a molecular weight of 443.41 g/mol This compound is characterized by the presence of two 3-chlorophenyl groups attached to a quinoxaline core via sulfanyl (thioether) linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with 3-chlorobenzenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkages .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline core can be reduced to tetrahydroquinoxaline derivatives using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Substitution: Amines or thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Amino or thiol-substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Bis{[(phenyl)sulfanyl]methyl}quinoxaline
- 2,3-Bis{[(4-chlorophenyl)sulfanyl]methyl}quinoxaline
- 2,3-Bis{[(3-bromophenyl)sulfanyl]methyl}quinoxaline
Uniqueness
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline is unique due to the presence of 3-chlorophenyl groups, which may impart distinct electronic and steric properties compared to its analogs.
Eigenschaften
Molekularformel |
C22H16Cl2N2S2 |
|---|---|
Molekulargewicht |
443.4g/mol |
IUPAC-Name |
2,3-bis[(3-chlorophenyl)sulfanylmethyl]quinoxaline |
InChI |
InChI=1S/C22H16Cl2N2S2/c23-15-5-3-7-17(11-15)27-13-21-22(14-28-18-8-4-6-16(24)12-18)26-20-10-2-1-9-19(20)25-21/h1-12H,13-14H2 |
InChI-Schlüssel |
WMFMWEJWAMMZDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)CSC3=CC(=CC=C3)Cl)CSC4=CC(=CC=C4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)CSC3=CC(=CC=C3)Cl)CSC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-thienylmethyl)amino]-2H-chromen-2-one](/img/structure/B427678.png)
![4-{[3-(4-benzyl-1-piperazinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B427679.png)


![2-[(2-oxo-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-1(2H)-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B427689.png)
![N,N,N-trimethyl-3-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-1-propanaminium](/img/structure/B427691.png)
![2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B427693.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B427695.png)

![3-[(4-Chlorophenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B427697.png)


